molecular formula C8H7BrClF B13477459 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene

Cat. No.: B13477459
M. Wt: 237.49 g/mol
InChI Key: XMLYHSWBXLEKKX-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a chloromethyl (-CH₂Cl) group at position 2, a fluorine atom at position 5, and a methyl (-CH₃) group at position 4 on the benzene ring. Its molecular formula is C₈H₇BrClF, with a molecular weight of approximately 237.35 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions, owing to the reactivity of its chloromethyl and bromine substituents .

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene

InChI

InChI=1S/C8H7BrClF/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,4H2,1H3

InChI Key

XMLYHSWBXLEKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-5-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Elimination Products: Alkenes with varying degrees of substitution.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or chloromethyl group is attacked by a nucleophile, leading to the formation of a new bond and the release of the leaving group. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the leaving group.

Comparison with Similar Compounds

Molecular Properties and Structural Variations

The table below compares 1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene with analogous halogenated benzene derivatives, highlighting differences in substituent positions and molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Benzene Ring) Notable Features
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene C₈H₇BrClF 237.35 1-Br, 2-CH₂Cl, 5-F, 4-CH₃ Methyl group enhances stability
1-Bromo-2-(chloromethyl)-3-fluorobenzene (SH-5070) C₇H₅BrClF 223.47 1-Br, 2-CH₂Cl, 3-F Lacks methyl group; lower steric bulk
1-Bromo-3-(chloromethyl)-5-fluorobenzene (OT-4032) C₇H₅BrClF 223.47 1-Br, 3-CH₂Cl, 5-F Altered substituent positions alter reactivity
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene C₈H₅BrClF₃ 273.48 2-Br, 4-CH₂Cl, 1-CF₃ Trifluoromethyl group increases lipophilicity
1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene (HC-4276) C₈H₇BrClFO 267.50 1-Br, 2-CH₂Cl, 3-F, 4-OCH₃ Methoxy group enhances electron density

Key Observations :

  • Steric and Electronic Effects : The methyl group in the target compound (position 4) provides steric hindrance and mild electron-donating effects, contrasting with the methoxy group in HC-4276, which strongly activates the ring .
  • Molecular Weight : The trifluoromethyl derivative () has a higher molecular weight (273.48 g/mol) due to the heavy fluorine atoms, impacting solubility and reactivity .

Biological Activity

1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_7H6_6BrClF
  • Molecular Weight : 227.48 g/mol

The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and potential interactions with biological targets.

The biological activity of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Biological Activity

Research indicates that halogenated compounds like 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene exhibit a range of biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on various cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anticancer Activity

A notable study investigated the cytotoxic effects of similar halogenated compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment. While direct studies on 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene are scarce, analogs have shown promising results in inhibiting tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress .

Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity associated with halogenated compounds. Preliminary toxicity assessments suggest that high doses may lead to adverse effects such as:

  • Neurological symptoms (tremors, ataxia)
  • Weight loss
  • Respiratory distress

The median lethal dose (LD50) for related compounds has been reported around 2,700 mg/kg in animal models .

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